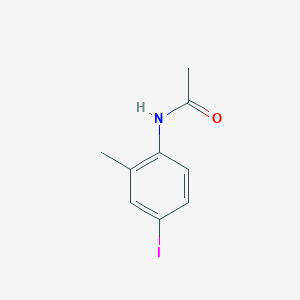

N-(4-iodo-2-methylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-iodo-2-methylphenyl)acetamide is part of a broad category of organic compounds known as acetamides, which are characterized by an acetyl group attached to an amine. These compounds are of interest due to their diverse chemical reactions, physical properties, and potential applications in various fields, excluding drug use and dosage or side effects information.

Synthesis Analysis

The synthesis of acetamide derivatives involves various chemical reactions, starting typically from aniline or phenylamine derivatives. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized in good yield by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by recrystallization and elucidation through elemental analyses and spectroscopic techniques (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including conformational aspects and bond parameters, is crucial for understanding their chemical behavior. Studies have shown that acetamide units can be slightly twisted with respect to their phenyl substituents, affecting their chemical properties (Gowda et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives can be complex, influenced by various factors including the presence of substituents on the phenyl ring. For instance, solvatochromism studies reveal how the molecular structure of acetamide derivatives can form complexes with solvents, highlighting the influence of hydrogen bonding on their chemical behavior (Krivoruchka et al., 2004).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as melting points, solubility, and crystal structure, are essential for their practical application. Research into these compounds often includes X-ray diffraction analysis to determine their crystal structures, providing insights into their stability and reactivity (Narayana et al., 2016).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including acidity, basicity, and reactivity towards various reagents, are central to their application in synthesis and industry. Studies on compounds like N-(2-hydroxyphenyl)acetamide reveal their reactivity patterns, providing a foundation for understanding similar compounds (Nikonov et al., 2016).

科学的研究の応用

Molecular Structure Analysis :

- N-(2-Methylphenyl)acetamide, closely related to N-(4-iodo-2-methylphenyl)acetamide, has been studied for its crystal structure. The acetamide unit is slightly twisted with respect to the 2-methylphenyl substituent (Gowda et al., 2007).

- The conformation of the N-H bond in 2-chloro-N-(3-methylphenyl)acetamide, a structurally similar compound, is syn to the meta-methyl group. This study contributes to understanding the geometric parameters of such compounds (Gowda et al., 2007).

Chemical Synthesis and Reactivity :

- N-(4-Methylphenyl) acetamide underwent acylation and cyclization under microwave irradiation to produce 2,6-dimethyl-3-aryl-4(1H)-quinolones. This synthesis method offers advantages like short reaction time and high yield (Liu Chang-chu, 2014).

- The synthesis and biological evaluation of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, a related compound, for anticancer activity, revealed that some derivatives exhibited selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).

Pharmacological Properties and Applications :

- N-(4-Hydroxyphenyl)acetamide, also known as paracetamol, a compound structurally related to N-(4-iodo-2-methylphenyl)acetamide, has been extensively studied. Its mechanism of analgesic effect, though not fully understood, is of significant interest in pain treatment and drug discovery (Toussaint et al., 2010).

Environmental Impact and Behavior :

- The environmental behavior of acetochlor, chemically related to N-(4-iodo-2-methylphenyl)acetamide, was investigated to understand its distribution in the hydrologic system. It was detected in rain and stream samples, highlighting the need for monitoring such compounds in the environment (Kolpin et al., 1996).

Supramolecular Assembly and Hydrogen Bonding :

- A study on halogenated N,2-diarylacetamides, closely related to N-(4-iodo-2-methylphenyl)acetamide, highlighted the impact of molecular conformations and hydrogen bonding on supramolecular assembly. This research contributes to understanding the structural intricacies of such compounds (Nayak et al., 2014).

特性

IUPAC Name |

N-(4-iodo-2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBRQYZOLALJTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350164 |

Source

|

| Record name | N-(4-iodo-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-iodo-2-methylphenyl)acetamide | |

CAS RN |

117324-09-1 |

Source

|

| Record name | N-(4-iodo-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7-Dimethyl-1,3,5,7-tetrazabicyclo[3.3.1]nonane](/img/structure/B48814.png)

![(3-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B48817.png)

![(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol](/img/structure/B48826.png)

![3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione](/img/structure/B48838.png)